N-(3-Phenylpropanoyl)-D-tryptophan
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Overview
Description
®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid is a complex organic compound that features an indole ring, a phenylpropanamido group, and a propanoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multistep organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
87579-19-9 |
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Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)/t18-/m1/s1 |
InChI Key |
IKWKAVNTITZXAF-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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